

Structure Elucidation of 5-Bromo-2-hydroxy-6-methylnicotinic Acid: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-2-hydroxy-6-methylnicotinic acid

Cat. No.: B1342473

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the structural elucidation of **5-Bromo-2-hydroxy-6-methylnicotinic acid**. Due to the limited availability of direct experimental data for this specific compound, this document outlines a proposed synthetic pathway and predicted spectroscopic data based on analogous chemical structures and established principles of analytical chemistry.

Proposed Synthesis

The synthesis of **5-Bromo-2-hydroxy-6-methylnicotinic acid** can be logically approached through the bromination of the precursor 2-hydroxy-6-methylnicotinic acid. This method is analogous to the synthesis of similar halogenated nicotinic acid derivatives.

Experimental Protocol: Synthesis of 5-Bromo-2-hydroxy-6-methylnicotinic acid

Materials:

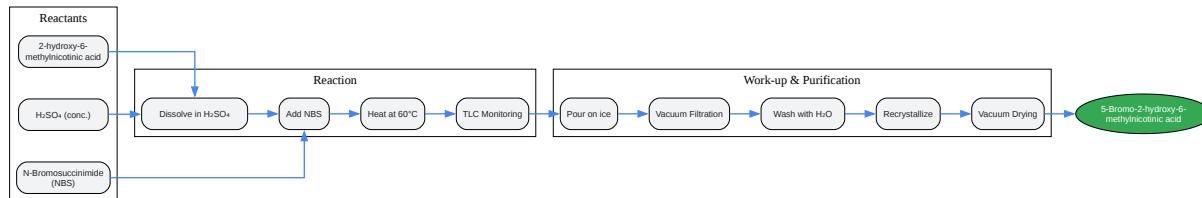
- 2-hydroxy-6-methylnicotinic acid
- N-Bromosuccinimide (NBS)

- Sulfuric acid (concentrated)
- Distilled water
- Ethanol
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate
- Büchner funnel and filter paper
- Standard laboratory glassware

Procedure:

- In a 250 mL round-bottom flask, dissolve 10.0 g of 2-hydroxy-6-methylnicotinic acid in 100 mL of concentrated sulfuric acid with stirring.
- Slowly add 12.0 g of N-Bromosuccinimide (NBS) to the solution in small portions, ensuring the temperature does not exceed 50°C.
- After the addition is complete, heat the mixture to 60°C and maintain it at this temperature for 4 hours with continuous stirring.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and pour it carefully over 200 g of crushed ice.
- A precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the crude product with cold distilled water (3 x 50 mL).
- Recrystallize the crude product from an ethanol/water mixture to yield pure 5-Bromo-2-hydroxy-6-methylnicotinic acid.

- Dry the purified product in a vacuum oven at 60°C.



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Caption: Proposed synthesis workflow for **5-Bromo-2-hydroxy-6-methylnicotinic acid**.

Structure Elucidation via Spectroscopic Methods

The definitive structure of the synthesized compound would be confirmed through a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **5-Bromo-2-hydroxy-6-methylnicotinic acid** based on the analysis of structurally related compounds.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~13.0	Singlet (broad)	1H	-COOH
~11.5	Singlet (broad)	1H	-OH
~8.2	Singlet	1H	H-4
~2.5	Singlet	3H	-CH ₃

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ , ppm)	Assignment
~170	-COOH
~165	C-2
~150	C-6
~145	C-4
~115	C-3
~105	C-5
~20	-CH ₃

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Functional Group
3300-2500	O-H stretch (carboxylic acid, broad)
~3200	O-H stretch (hydroxyl)
~1700	C=O stretch (carboxylic acid)
~1600, ~1480	C=C and C=N stretching (aromatic ring)
~1200	C-O stretch
~700	C-Br stretch

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
231/233	[M] ⁺ molecular ion peak (presence of Br isotopes)
213/215	[M-H ₂ O] ⁺
186/188	[M-COOH] ⁺

Experimental Protocols for Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

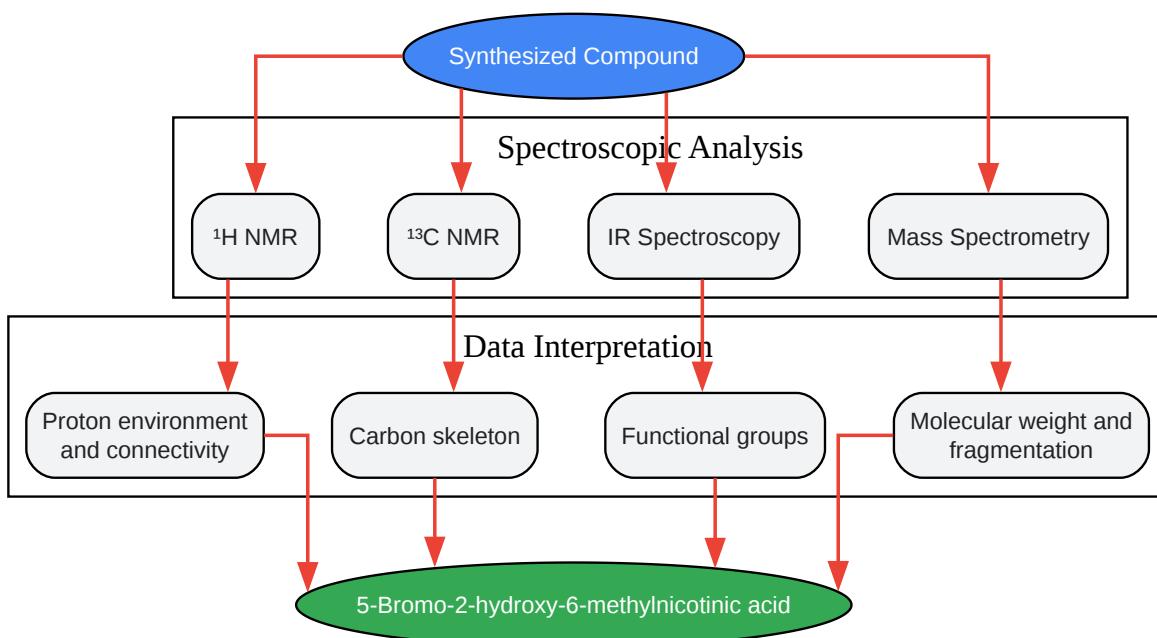
- Prepare a ~10 mg/mL solution of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.
- Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Process the data using appropriate software to obtain chemical shifts, coupling constants, and integrations.

IR Spectroscopy:

- Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.
- Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- Record the IR spectrum over the range of 4000-400 cm^{-1} .
- Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry:

- Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).
- Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
- Acquire the mass spectrum in positive or negative ion mode.
- Analyze the molecular ion peak and fragmentation pattern to confirm the molecular weight and structural fragments.



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Caption: Logical workflow for the structure elucidation of the target compound.

Conclusion

The structural elucidation of **5-Bromo-2-hydroxy-6-methylnicotinic acid** can be systematically achieved through a combination of a targeted synthetic approach and comprehensive spectroscopic analysis. The proposed synthesis via bromination of 2-hydroxy-6-methylnicotinic acid provides a viable route to obtain the target compound. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, based on established chemical principles and data from analogous structures, provide a clear roadmap for the confirmation of the final chemical structure. This guide serves as a foundational resource for researchers undertaking the synthesis and characterization of this and similar novel chemical entities.

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